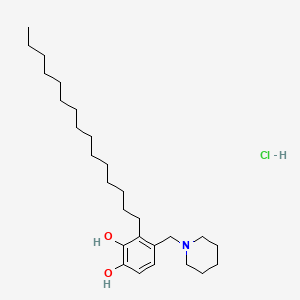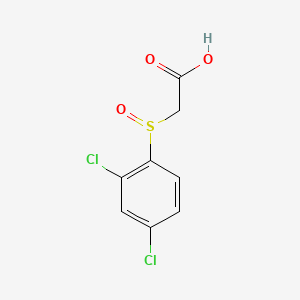![molecular formula C16H18O2S4 B14458861 Bis[(4-methoxyphenyl)methyl]tetrasulfane CAS No. 67535-27-7](/img/structure/B14458861.png)
Bis[(4-methoxyphenyl)methyl]tetrasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-methoxyphenyl)methyl]tetrasulfane is an organic compound characterized by the presence of four sulfur atoms linked in a chain, with two 4-methoxyphenyl groups attached to the terminal sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]tetrasulfane typically involves the reaction of 4-methoxybenzyl chloride with sodium tetrasulfide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(4-methoxyphenyl)methyl]tetrasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the tetrasulfane linkage can yield disulfides or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[(4-methoxyphenyl)methyl]tetrasulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Bis[(4-methoxyphenyl)methyl]tetrasulfane involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. The sulfur atoms in the tetrasulfane linkage play a crucial role in these redox reactions, facilitating the transfer of electrons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-methoxyphenyl) disulfide
- Bis(4-methoxyphenyl) trisulfide
- Diallyl trisulfide
- Diallyl tetrasulfide
Uniqueness
Bis[(4-methoxyphenyl)methyl]tetrasulfane is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to disulfides and trisulfides
Eigenschaften
CAS-Nummer |
67535-27-7 |
|---|---|
Molekularformel |
C16H18O2S4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
1-methoxy-4-[[(4-methoxyphenyl)methyltetrasulfanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2S4/c1-17-15-7-3-13(4-8-15)11-19-21-22-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
ONPKOCVCVGMKIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CSSSSCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


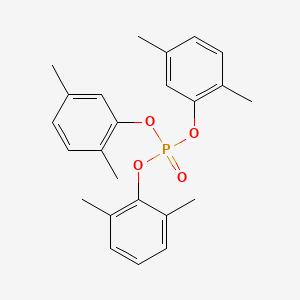
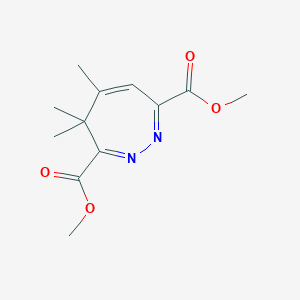
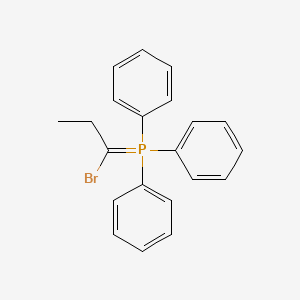
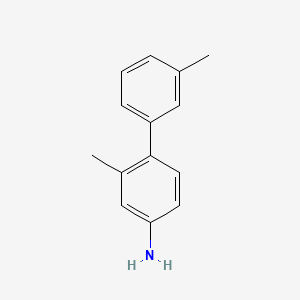
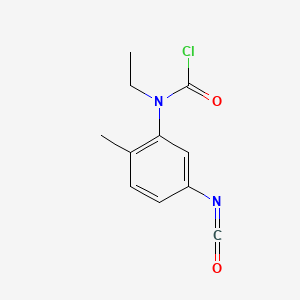
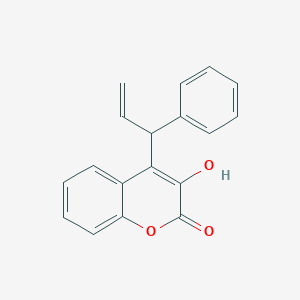
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)

